molecular formula C13H28O B3053543 1-Undecanol, 2-ethyl- CAS No. 54381-03-2

1-Undecanol, 2-ethyl-

Cat. No.: B3053543
CAS No.: 54381-03-2
M. Wt: 200.36 g/mol
InChI Key: OVNMDGHHVKQVQA-UHFFFAOYSA-N
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Description

“1-Undecanol, 2-ethyl-” is a fatty alcohol . It is reported to occur as a flavor component of coconut meat, cheese, and hopped beer .


Synthesis Analysis

1-Undecanol can be synthesized by the reduction of undecanal, the analogous aldehyde . A study on the analysis of organic acids and alcohols used a 26-component mix of aliphatic short chain and aromatic alcohols and carboxylic acids to evaluate the recently introduced Agilent J&W DB-624UI column to show acceptable peak shape and resolution .


Molecular Structure Analysis

The molecular structure of “1-Undecanol, 2-ethyl-” can be viewed using Java or Javascript . It has a molecular formula of C13H28O and an average mass of 200.361 Da .


Chemical Reactions Analysis

1-Undecanol can react with ClHO3S to form C11H24O4S and HCl . It’s also noted that alcohols like 1-Undecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .


Physical and Chemical Properties Analysis

1-Undecanol, 2-ethyl- is a colorless liquid . It has a floral citrus-like odor and a fatty taste . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Olfactory Properties

1-Undecanol, 2-ethyl-, and its derivatives are noted for their pleasant, fruity, herbaceous odors, which can be described as food odors. These compounds, including ketones and their acetals, exhibit intense, pleasant, fruity, vegetable, spicy, or herbaceous odors. Alcohols in this group generally have mild odors with fruity, wooden, or floral notes, while all acetates possess faint or mild fatty-soapy odors. A correlation between the structure of these compounds and their odors has been identified, indicating the potential for use in fragrance and flavor industries (Gibka & Gliński, 2008).

Sustainability in Chemical Synthesis

The use of 1-Undecanol, 2-ethyl- in the synthesis of higher alcohols from ethanol, specifically 2-ethyl-1-hexanol, highlights its role in sustainable chemical processes. This application demonstrates the potential for producing higher chain Guerbet alcohols from biobased ethanol, which can be a more sustainable alternative to conventional fossil-based processes. This area of research is significant for the development of sustainable chemical synthesis and environmental preservation (Patel et al., 2015).

Environmental Analysis and Extraction

1-Undecanol is used as an extraction solvent in a novel method for determining heavy metals in soil and vegetables. This method, which involves a green solvent consisting of 1-decyl-3-methylimidazolium chloride and 1-undecanol, offers advantages such as material stability, low density, and a suitable freezing point near room temperature. This application is important for environmental monitoring and ensuring food safety (Habibollahi et al., 2018).

Safety and Hazards

1-Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It’s advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

2-ethylundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNMDGHHVKQVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500631
Record name 2-Ethylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54381-03-2
Record name 2-Ethylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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